molecular formula C31H26N2O7 B341483 2-(3-Nitrophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)

2-(3-Nitrophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)

Cat. No.: B341483
M. Wt: 538.5 g/mol
InChI Key: HFWYHIZJWATVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) is a complex organic compound with a unique structure It is characterized by the presence of a nitrophenyl group, an oxoethyl group, and a pentacyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) involves multiple steps. The initial step typically includes the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of the oxoethyl group through a series of oxidation and esterification reactions. The final step involves the cyclization to form the pentacyclic core under specific conditions, such as the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, substituted oxoethyl compounds, and further oxidized nitrophenyl compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes .

Medicine

In medicine, 2-(3-Nitrophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development due to its ability to modulate specific molecular targets .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, modulating their activity. The oxoethyl group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H26N2O7

Molecular Weight

538.5 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate

InChI

InChI=1S/C31H26N2O7/c1-16(2)28(31(37)40-15-23(34)17-8-7-9-18(14-17)33(38)39)32-29(35)26-24-19-10-3-4-11-20(19)25(27(26)30(32)36)22-13-6-5-12-21(22)24/h3-14,16,24-28H,15H2,1-2H3

InChI Key

HFWYHIZJWATVLZ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)OCC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Canonical SMILES

CC(C)C(C(=O)OCC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

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